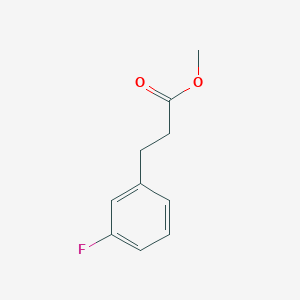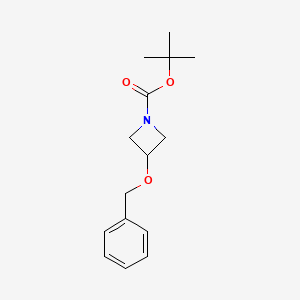
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features both bromine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Acylation: The attachment of an acetamide group to the phenoxy ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: The bromine atom can be reduced under certain conditions.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Study of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for new drug candidates.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(4-fluoro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(4-iodo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This could make it particularly useful in specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-8-11(16)2-7-14(10)22-9-15(19)18-12-3-5-13(6-4-12)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFHESMYNWJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)


![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2571403.png)
![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

![3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2571407.png)
![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)


![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)

